molecular formula C5H5NOS B1207774 Thiophene-2-carbaldehyde oxime CAS No. 29683-84-9

Thiophene-2-carbaldehyde oxime

Cat. No.: B1207774
CAS No.: 29683-84-9
M. Wt: 127.17 g/mol
InChI Key: GASLBPLHYRZLLT-XQRVVYSFSA-N
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Description

Thiophene-2-carbaldehyde oxime is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The oxime functional group is characterized by the presence of a hydroxylamine group attached to a carbon atom of an aldehyde or ketone. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Biochemical Analysis

Biochemical Properties

Thiophene-2-carbaldehyde oxime plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various enzymes, influencing their activity and function. For instance, this compound can act as an inhibitor for certain enzymes, thereby modulating biochemical pathways. The nature of these interactions often involves the formation of stable complexes between the compound and the enzyme, leading to changes in the enzyme’s conformation and activity .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of key signaling molecules, thereby affecting downstream cellular responses. Additionally, it has been reported to alter gene expression patterns, leading to changes in the production of various proteins and enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes or receptors. This binding can result in the inhibition or activation of the target molecule, depending on the nature of the interaction. For example, this compound can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity. Long-term studies have shown that this compound can have sustained effects on cellular function, although these effects may diminish as the compound degrades .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cellular processes. At higher doses, this compound can become toxic, leading to adverse effects such as cellular damage or disruption of normal metabolic functions .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. These interactions can influence metabolic flux and alter the levels of specific metabolites. For instance, the compound may inhibit enzymes involved in key metabolic pathways, leading to changes in the concentration of metabolic intermediates .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments, influencing its activity and function. The transport and distribution of this compound are critical for its biological effects, as they determine the concentration and availability of the compound at target sites .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular organelles or compartments within the cell through targeting signals or post-translational modifications. This localization is essential for the compound’s interactions with target biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiophene-2-carbaldehyde oxime can be synthesized through the reaction of thiophene-2-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically takes place in an aqueous medium and involves the formation of an oxime via an addition-elimination mechanism .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is carried out in large reactors with controlled temperature and pH to facilitate the formation of the oxime.

Chemical Reactions Analysis

Types of Reactions: Thiophene-2-carbaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to form amines.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products:

    Oxidation: Formation of nitrile oxides.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

Thiophene-2-carbaldehyde oxime has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.

    Industry: Utilized as a corrosion inhibitor for metals, particularly in acidic environments.

Comparison with Similar Compounds

Thiophene-2-carbaldehyde oxime can be compared with other thiophene derivatives such as:

    Thiophene-2-carboxaldehyde: Similar structure but lacks the oxime group.

    Thiophene-2-carboxylic acid: Contains a carboxyl group instead of an aldehyde or oxime group.

    Thiophene-2-amine: Contains an amine group instead of an oxime group.

Uniqueness: this compound is unique due to the presence of both the thiophene ring and the oxime functional group, which imparts distinct chemical and biological properties.

Properties

CAS No.

29683-84-9

Molecular Formula

C5H5NOS

Molecular Weight

127.17 g/mol

IUPAC Name

(NZ)-N-(thiophen-2-ylmethylidene)hydroxylamine

InChI

InChI=1S/C5H5NOS/c7-6-4-5-2-1-3-8-5/h1-4,7H/b6-4-

InChI Key

GASLBPLHYRZLLT-XQRVVYSFSA-N

Isomeric SMILES

C1=CSC(=C1)/C=N\O

SMILES

C1=CSC(=C1)C=NO

Canonical SMILES

C1=CSC(=C1)C=NO

Pictograms

Irritant

Synonyms

thiophene-2-aldoxime

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Thiophene-2-carbaldehyde oxime interact with aluminum alloy surfaces to inhibit corrosion?

A1: this compound (OXM) acts as a mixed-type corrosion inhibitor for AA2024-T3 aluminum alloy in hydrochloric acid solutions []. The molecule adsorbs onto the aluminum surface, forming a protective barrier layer that hinders the corrosive attack of the acid []. This adsorption process is driven by the interaction of the molecule's electron-rich sites with the aluminum surface []. These electron-rich sites, identified through DFT calculations, include the nitrogen and oxygen atoms in the oxime group, as well as the π-electrons in the thiophene ring [].

Q2: What computational chemistry techniques were used to study this compound's inhibition properties, and what insights were gained?

A2: Researchers utilized Density Functional Theory (DFT) calculations with the B3LYP functional to investigate the electronic properties and reactivity of this compound []. By analyzing parameters like EHOMO (energy of the highest occupied molecular orbital), ELUMO (energy of the lowest unoccupied molecular orbital), energy gap, and molecular orbital distribution, they gained insights into the molecule's ability to interact with the aluminum surface []. Additionally, Monte Carlo simulations were employed to further understand the adsorption behavior of this compound on the Al (111) surface at a molecular level [].

Q3: What experimental techniques were used to evaluate the corrosion inhibition performance of this compound, and what were the key findings?

A3: Electrochemical impedance spectroscopy and potentiodynamic polarization techniques were employed to assess the inhibition performance of this compound on AA2024-T3 aluminum alloy in a 1 M HCl solution []. These techniques revealed that the inhibition efficiency increased with higher concentrations of this compound, reaching a maximum inhibition efficiency of 94% at a concentration of 10⁻³ M []. The polarization curves confirmed the mixed-type inhibition mechanism of the compound, affecting both anodic and cathodic corrosion reactions []. Furthermore, surface characterization techniques like SEM/EDX provided visual confirmation of the protective barrier layer formed by this compound on the aluminum surface [].

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